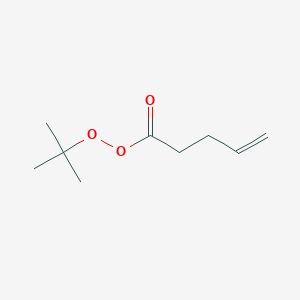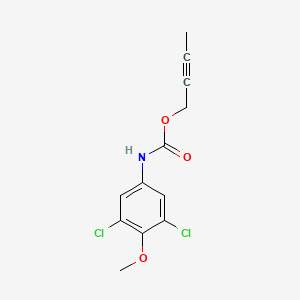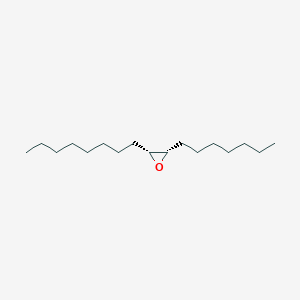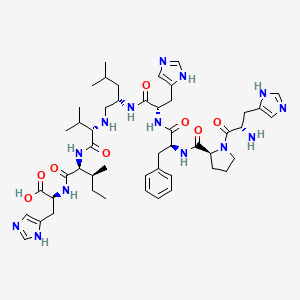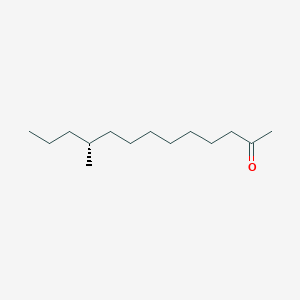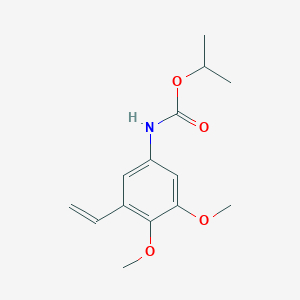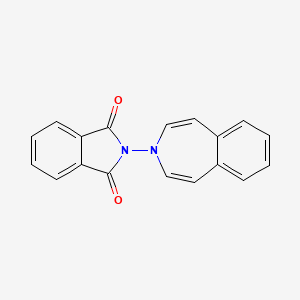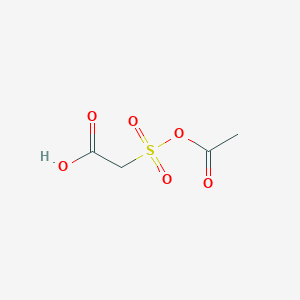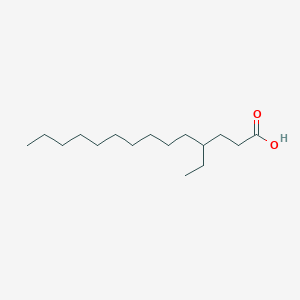
4-Ethyltetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyltetradecanoic acid is a saturated fatty acid with the molecular formula C16H32O2. It is a semiochemical compound utilized in the chemical communication systems of various species, including domestic goats . This compound is known for its role as an attractant, allomone, kairomone, pheromone, and synomone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyltetradecanoic acid can be achieved through various organic synthesis methods. One common approach involves the use of organometallic reagents in a Suzuki–Miyaura coupling reaction . This method involves the electrophilic trapping of an organometallic reagent with a boric ester, typically performed at low temperatures to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and esterification processes. These methods ensure the efficient and cost-effective production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyltetradecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and various organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted alkyl derivatives.
Aplicaciones Científicas De Investigación
4-Ethyltetradecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-ethyltetradecanoic acid involves its interaction with specific molecular targets and pathways. As a semiochemical, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or repulsion . The compound’s molecular structure allows it to interact with lipid membranes and other cellular components, influencing various biological processes.
Comparación Con Compuestos Similares
Tetradecanoic acid: A saturated fatty acid with a similar structure but lacking the ethyl group.
Myristic acid: Another saturated fatty acid with a similar carbon chain length but different functional groups.
Uniqueness: 4-Ethyltetradecanoic acid is unique due to its specific role in chemical communication systems and its ability to act as a multi-functional semiochemical. Its ethyl group differentiates it from other similar fatty acids, providing distinct chemical and biological properties.
Propiedades
Número CAS |
80480-07-5 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
4-ethyltetradecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-15(4-2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
Clave InChI |
XMDKCPRNXZHPFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CC)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
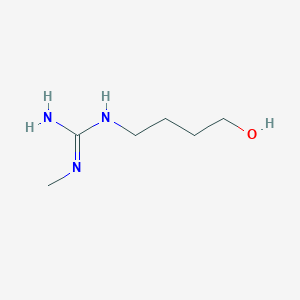
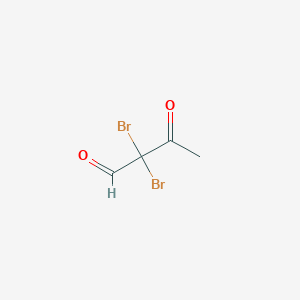
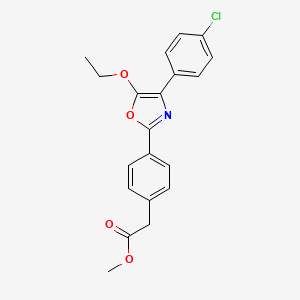
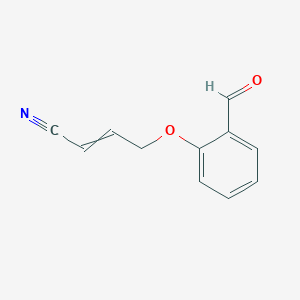
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
